5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate
CAS No.:
Cat. No.: VC13674694
Molecular Formula: C27H46O4
Molecular Weight: 434.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H46O4 |
|---|---|
| Molecular Weight | 434.7 g/mol |
| IUPAC Name | 5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |
| Standard InChI | InChI=1S/C27H44O3.H2O/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4;/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3;1H2 |
| Standard InChI Key | UCLYOJXQGOXQKJ-UHFFFAOYSA-N |
| SMILES | CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O |
| Canonical SMILES | CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound belongs to the secosteroid class, characterized by a broken steroid nucleus. Its molecular formula is , with a molar mass of 434.66 g/mol . The structure features a hydroxylated side chain at position 24 and a conjugated diene system in the A-ring, critical for receptor binding. Stereochemical specificity is conferred by the (1R,3S,24R) configuration, which aligns with bioactive vitamin D metabolites .
The hydrate form includes one water molecule per sterol unit, stabilizing the crystalline lattice. X-ray diffraction studies of analogous compounds reveal that the hydroxyl groups at positions 1α and 3β form hydrogen bonds with the water molecule, enhancing solubility in polar solvents .
Synonyms and Regulatory Designations
This compound is interchangeably referred to as:
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Tacalcitol monohydrate
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1α,24(R)-Dihydroxyvitamin D3 monohydrate
The European Medicines Agency (EMA) assigns the INN tacalcitol, while the FDA recognizes it under the UNII code B3Q63NVN9R .
Synthesis and Manufacturing
Industrial Production Methods
Tacalcitol monohydrate is synthesized via a multi-step process starting from cholesterol or ergosterol. Key steps include:
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Photochemical Ring Opening: Ultraviolet irradiation of 7-dehydrocholesterol generates previtamin D3, followed by thermal isomerization to vitamin D3.
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Enzymatic Hydroxylation: Microbial oxidation (e.g., using Pseudonocardia autotrophica) introduces hydroxyl groups at positions 1α and 24R .
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Crystallization: The final product is precipitated as a monohydrate using acetone-water mixtures, yielding >99% purity .
Analytical Characterization
Quality control employs HPLC-MS and NMR spectroscopy. The NMR spectrum displays characteristic signals at δ 6.20 and 5.02 ppm for the conjugated diene protons and exocyclic methylene group, respectively . PXRD patterns confirm the hydrate form, with prominent peaks at 2θ = 8.4° and 16.7° .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.1 mg/mL) but readily dissolves in dimethyl sulfoxide (DMSO) and ethanol. Aqueous solubility increases at alkaline pH due to deprotonation of the 1α-hydroxyl group (pKa ≈ 12.1) . Stability studies indicate degradation under UV light (t₁/₂ = 3 hours at 300 nm), necessitating storage in amber vials at -20°C .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Melting Point | 112–114°C (decomposes) | |
| LogP (Octanol-Water) | 5.10 | |
| Topological Polar Surface Area | 60.7 Ų | |
| Rotatable Bonds | 6 |
Pharmacological Profile
Mechanism of Action
As a vitamin D receptor (VDR) agonist, tacalcitol monohydrate modulates gene transcription in keratinocytes and parathyroid cells. Binding to VDR induces heterodimerization with retinoid X receptor (RXR), upregulating proteins like cathelicidin and downregulating pro-inflammatory cytokines (e.g., IL-17) . Unlike calcitriol, its lower systemic absorption minimizes hypercalcemia risk, making it suitable for topical use .
Clinical Applications
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Psoriasis: 0.0004% ointment reduces epidermal hyperplasia by normalizing keratinocyte differentiation (PASI-75 achieved in 68% of patients) .
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Secondary Hyperparathyroidism: Oral doses (10 μg/day) suppress PTH by 40% in CKD patients without altering serum calcium .
Recent Advances and Future Directions
Bioavailability Optimization
Nanoemulsion formulations (20–50 nm droplets) enhance transdermal delivery 3-fold compared to conventional ointments, as demonstrated in porcine skin models .
Environmental Impact
Photodegradation in aquatic systems generates 9,10-secocholesta-5,7,10(19)-triene-1,3,24-triol, a compound with negligible estrogenic activity (EC₅₀ >10 μM in YES assay) .
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